(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
Description
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position of the phenyl ring. Its molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 285.14 g/mol (calculated). This compound belongs to a broader class of α,β-unsaturated carboxylic acids, which are known for roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3-8H,1-2H3,(H,14,15)/b6-4+ |
InChI Key |
RZKRYCXNAUAHHC-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)Br |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three key steps:
- Introduction of the bromine substituent on the aromatic ring,
- Formation of the propan-2-yloxy (isopropoxy) ether substituent,
- Construction of the propenoic acid (cinnamic acid) moiety with the (2E) configuration.
Bromination Techniques
Bromination of aromatic rings to obtain 3-bromo substitution is commonly achieved by direct electrophilic aromatic substitution using molecular bromine (Br2) or brominating agents under controlled conditions to avoid polybromination.
- Bromination can be performed in solvents like chloroform at low temperatures (0 °C) to favor regioselective substitution on the aromatic ring.
- Use of solid supports or catalysts such as ferric chloride can enhance selectivity and yield.
- For example, bromination of related aromatic compounds has been reported to proceed efficiently with bromine in chloroform, yielding regioisomeric brominated products with high selectivity and yield.
Formation of the Propan-2-yloxy Substituent (Etherification)
The introduction of the propan-2-yloxy group on the phenol (hydroxy) position of the aromatic ring is typically achieved via Williamson ether synthesis:
- Starting from 3-bromo-4-hydroxybenzoate or related phenols,
- Reacting with isopropyl bromide or isopropyl alcohol derivatives under basic conditions,
- Potassium carbonate or other mild bases in aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are used to deprotonate the phenol and promote nucleophilic substitution.
Specific experimental conditions reported include:
This method ensures efficient substitution while preserving the bromine substituent.
Construction of the Propenoic Acid Moiety (Cinnamic Acid Derivative Formation)
The (2E)-3-arylprop-2-enoic acid structure is typically prepared via:
- Knoevenagel or Perkin condensation reactions between the appropriately substituted benzaldehydes or phenols and malonic acid or its derivatives,
- Alternatively, esterification followed by hydrolysis steps can be employed.
A representative method involves:
- Reacting the substituted phenol or ether with cinnamic acid derivatives or their activated forms,
- Using bases such as potassium carbonate in anhydrous solvents,
- Stirring under reflux conditions for extended periods (e.g., 24 hours) to achieve high conversion,
- Purification by crystallization or column chromatography.
For example, cinnamic acid derivatives with bromo-substituted aromatic rings and ether substituents have been synthesized by stirring phenols with cinnamic acid derivatives and potassium carbonate in butanone under reflux for 24 hours, followed by extraction and purification.
Summary Table of Preparation Steps
Comprehensive Research Findings and Analysis
- Bromination reactions require careful control of temperature and stoichiometry to avoid over-bromination and to achieve regioselectivity at the 3-position of the aromatic ring.
- Etherification via Williamson synthesis is a robust method for introducing the propan-2-yloxy group, with potassium carbonate serving as an effective base in polar aprotic solvents.
- The formation of the propenoic acid moiety proceeds efficiently under basic reflux conditions, favoring the (2E) stereochemistry due to thermodynamic stability.
- Purification techniques such as recrystallization and column chromatography are essential to isolate the target compound with high purity.
- Reported yields vary depending on substrate purity, reaction scale, and precise conditions but generally range from moderate to high (50-95%).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding saturated acid.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the phenyl ring.
Scientific Research Applications
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) Bromo vs. Methyl Substitution
- Compound A: (2E)-3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid () Substituents: Methyl (3-position), isopropoxy (4-position). Molecular Weight: 220.27 g/mol. Impact: The methyl group is less electronegative than bromine, reducing electron-withdrawing effects. This may decrease acidity (pKa) compared to the brominated analog.
(b) Alkoxy Group Variations
- Compound B: 3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid () Substituents: Bromo (3-position), methoxy (4-position). Molecular Weight: 257.08 g/mol. However, steric hindrance at the 4-position is reduced, which could influence binding interactions in biological systems.
(c) Positional Isomerism
- Compound C: 3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid () Substituents: Bromo (5-position), ethoxy (2-position). Molecular Weight: ~257.08 g/mol (estimated). Ethoxy at the 2-position introduces steric effects near the carboxylic acid group.
Heterocyclic vs. Homocyclic Systems
- Compound D: (2E)-3-(4-Bromo-1,2-thiazol-3-yl)prop-2-enoic acid () Structure: Thiazole ring replaces phenyl. Molecular Formula: C₆H₄BrNO₂S. Bromine on the thiazole may enhance electrophilicity compared to the phenyl-based analog.
Base Structure Comparison
- Compound E: (2E)-3-phenylprop-2-enoic acid () Structure: No substituents on the phenyl ring. Molecular Weight: 148.16 g/mol. Impact: The absence of substituents results in lower molecular weight and reduced steric/electronic effects. This simplicity often correlates with weaker biological activity due to fewer interaction sites.
Data Table: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₃BrO₃ | 285.14 | 3-Bromo, 4-isopropoxy | High electronegativity, moderate steric bulk |
| Compound A (Methyl analog) | C₁₃H₁₆O₃ | 220.27 | 3-Methyl, 4-isopropoxy | Lower acidity, increased hydrophobicity |
| Compound B (Methoxy analog) | C₁₀H₉BrO₃ | 257.08 | 3-Bromo, 4-methoxy | Improved solubility, reduced steric hindrance |
| Compound C (Positional isomer) | C₁₁H₁₁BrO₃ | ~257.08 | 5-Bromo, 2-ethoxy | Altered electronic distribution |
| Compound D (Thiazole analog) | C₆H₄BrNO₂S | 234.07 | 4-Bromo-thiazole | Enhanced polarity, potential bioactivity |
| Compound E (Base structure) | C₉H₈O₂ | 148.16 | None | Low bioactivity, simple structure |
Biological Activity
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a compound of interest due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.15 g/mol. The compound features a brominated phenyl group, which is significant for its biological interactions.
2. Anti-inflammatory Properties
Studies on similar compounds have highlighted their ability to modulate inflammatory pathways. For instance, certain analogs have been shown to inhibit the production of pro-inflammatory cytokines, which could be relevant for this compound in treating inflammatory conditions.
3. Cancer Research
There is emerging evidence that compounds with similar structural features may exhibit anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Investigations into the mechanisms by which these compounds affect cell signaling pathways are ongoing.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Modulation of Cell Signaling Pathways : By interacting with cellular receptors or transcription factors, these compounds can alter gene expression related to inflammation and cell proliferation.
Case Studies
While specific case studies on this compound are scarce, related studies provide insights:
- In Vitro Studies : A study investigating the anti-inflammatory effects of structurally similar compounds demonstrated a reduction in TNF-alpha production in macrophage cell lines.
- Animal Models : In vivo experiments with other propanoic acid derivatives have shown reduced tumor sizes in xenograft models, indicating potential therapeutic benefits.
Data Table
| Property/Activity | Description | Reference |
|---|---|---|
| Molecular Formula | Chemical databases | |
| Molecular Weight | 300.15 g/mol | Chemical databases |
| Antimicrobial Activity | Potential against various bacterial strains | Related literature |
| Anti-inflammatory Effects | Modulates cytokine production | Related literature |
| Cancer Inhibition | Induces apoptosis in cancer cells | Related literature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
